2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)-
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Overview
Description
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzoxazolone core, a chlorinated benzene ring, and a piperazine moiety with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazolone Core: This is usually achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carbonyl compound.
Chlorination: The benzoxazolone core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Piperazine Substitution: The chlorinated intermediate is reacted with a piperazine derivative containing the trifluoromethyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorinated benzene ring can be reduced to form a dechlorinated product.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the chlorinated ring results in a dechlorinated benzoxazolone derivative.
Scientific Research Applications
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety and the trifluoromethyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-methylphenyl)-1-piperazinyl)propyl)-3-methyl-, (R,S)-**
- 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-fluorophenyl)-1-piperazinyl)propyl)-3-methyl-, (R,S)-**
Uniqueness
The presence of the trifluoromethyl group in 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,S*)- distinguishes it from similar compounds. This group enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
132634-44-7 |
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Molecular Formula |
C22H23ClF3N3O3 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
5-chloro-6-[(1R,2S)-1-hydroxy-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H23ClF3N3O3/c1-13(20(30)16-11-19-18(12-17(16)23)27(2)21(31)32-19)28-6-8-29(9-7-28)15-5-3-4-14(10-15)22(24,25)26/h3-5,10-13,20,30H,6-9H2,1-2H3/t13-,20-/m0/s1 |
InChI Key |
NFQCDUAISRSOKW-RBZFPXEDSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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